molecular formula C15H13N3OS2 B432243 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 600148-42-3

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B432243
CAS No.: 600148-42-3
M. Wt: 315.4g/mol
InChI Key: JDAKJOKHVHDECZ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Attachment of the Thienyl Acetamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-thienylacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The benzyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thienyl moieties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploration as a drug candidate for various therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The combination of the thiadiazole and thienyl moieties also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

600148-42-3

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H13N3OS2/c19-13(10-12-7-4-8-20-12)16-15-18-17-14(21-15)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18,19)

InChI Key

JDAKJOKHVHDECZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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